
SCD1 inhibitor-4
描述
DUN41875 是一种化学化合物,以其作为硬脂酰辅酶 A 去饱和酶 1 的抑制剂而闻名。 这种酶参与脂肪酸的代谢,使 DUN41875 成为研究代谢性疾病、神经退行性疾病和脂质生物化学的重要化合物 .
准备方法
合成路线和反应条件
DUN41875 的合成涉及多个步骤,从核心结构的制备开始,其中包括吡唑环和咪唑环。 反应条件通常涉及使用甲醇作为溶剂,反应在受控温度下进行,以确保最终产物的纯度和产率 .
工业生产方法
DUN41875 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用高纯度试剂和先进的纯化技术来达到所需的质量。 然后将该化合物配制成固体形式,以便储存和分发 .
化学反应分析
Mechanism of Action and Biochemical Reactions
SCD1 inhibitors primarily target the enzyme stearoyl-CoA desaturase 1, which catalyzes the conversion of saturated fatty acids (e.g., stearoyl-CoA and palmitoyl-CoA) into monounsaturated fatty acids (e.g., oleate and palmitoleate) via a Δ9-desaturation reaction . This reaction requires NADH, cytochrome B5, and molecular oxygen and occurs at the endoplasmic reticulum membrane .
Example reaction:
Inhibition disrupts fatty acid metabolism, leading to reduced levels of monounsaturated fatty acids (e.g., oleic acid), which are critical for membrane fluidity and signaling in cancer cells .
Key Inhibitors and Their Structural Interactions
Several SCD1 inhibitors have been studied, including MF-438 , A939572 , and SW208108 . These compounds bind to SCD1’s active site, competing with its natural substrate (stearoyl-CoA) .
-
MF-438 : A benzothiazole derivative that docks into the hydrophobic pocket of SCD1, disrupting substrate binding (Figure 4c in ).
-
SW208108 : An oxalamide prodrug metabolized to dMe-SW208108 , which irreversibly inhibits SCD1 by alkylating critical cysteine residues .
Table 1: Select SCD1 Inhibitors and Their Properties
Inhibitor | Structure Class | Mechanism | IC₅₀ (μM) | Key Metabolite |
---|---|---|---|---|
MF-438 | Benzothiazole | Competitive inhibition | 0.003–0.015 | N/A |
SW208108 | Oxalamide | Prodrug → Irreversible inhibitor | 0.003–0.015 | dMe-SW208108 (active) |
A939572 | Thiazole | Competitive inhibition | 0.01 | N/A |
Metabolic Pathways and Selectivity
-
Prodrug Activation : SW208108 undergoes demethylation in vivo to form dMe-SW208108 , which exhibits pan-SCD1 inhibition across cell lines (Figure 4b–d in ).
-
Tumor-Specific Toxicity : Some inhibitors (e.g., SW208108) show selective toxicity in cancer cells due to preferential metabolism in tumors (e.g., H2122 lung cancer cells) .
Bidirectional Regulation with β-Catenin
SCD1 inhibition reduces nuclear β-catenin levels in cancer cells, suppressing Wnt/β-catenin signaling and downstream transcription factors like ATF3. This enhances CCL4 chemokine production, promoting dendritic cell recruitment and antitumor immunity .
Challenges in Inhibitor Development
-
Toxicity : SCD1 inhibitors exhibit neurotoxicity in early neuronal cultures but protect mature neurons from α-synuclein-induced stress .
-
Isoform Compensation : Knockdown of SCD1 upregulates SCD5 in some models, necessitating dual targeting strategies (Extended Data Fig. 2-1B in ).
Clinical Implications
High SCD1 expression correlates with poor response to anti-PD-1 therapy in non-small cell lung cancer . Combining SCD1 inhibitors (e.g., A939572) with immune checkpoint blockers synergistically enhances antitumor effects in preclinical models .
科学研究应用
Immune Modulation
Research indicates that SCD1 inhibition enhances the effector functions of CD8+ T cells, which are vital for antitumor immunity. Studies have demonstrated that systemic administration of SCD1 inhibitor-4 increases CCL4 production by cancer cells and CD8+ T cells, promoting dendritic cell recruitment into tumors. This process enhances the induction and accumulation of antitumor CD8+ T cells within the tumor microenvironment (TME) .
Key Findings:
- Enhanced CCL4 Production : Inhibition of SCD1 leads to increased CCL4 levels in tumor tissues, facilitating dendritic cell maturation and function .
- Synergistic Effects with Immunotherapy : Combining SCD1 inhibitors with anti-PD-1 antibodies has shown improved therapeutic outcomes in mouse models .
Case Study: Non-Small Cell Lung Cancer
A study involving patients with non-small cell lung cancer (NSCLC) revealed that high expression levels of SCD1 correlated with poor responses to anti-PD-1 therapy. In these patients, serum levels of SCD1-related fatty acids were associated with treatment outcomes, suggesting that targeting SCD1 could enhance the effectiveness of existing immunotherapies .
Applications in Metabolic Disorders
This compound has also been investigated for its potential in treating metabolic disorders such as diabetes. By modulating lipid profiles and reducing fatty acid desaturation, this compound can influence insulin sensitivity and glucose metabolism.
Key Findings:
- Dose-Dependent Effects : In vivo studies have shown that administering this compound results in a dose-dependent reduction in the desaturation index, indicating its potential utility in metabolic research .
- Impact on Lipid Metabolism : The compound's ability to alter lipid metabolism may provide insights into developing therapies for metabolic syndrome and related conditions .
Summary of Research Findings
Application Area | Key Insights |
---|---|
Cancer Therapy | - Enhances CD8+ T cell function through increased CCL4 production. - Synergizes with anti-PD-1 therapy for improved outcomes. |
Metabolic Disorders | - Dose-dependent reduction in lipid desaturation. - Potential for improving insulin sensitivity and glucose metabolism. |
作用机制
DUN41875 通过抑制硬脂酰辅酶 A 去饱和酶 1 的活性发挥作用。这种酶负责将硬脂酰辅酶 A 去饱和为油酰辅酶 A,这是脂肪酸代谢中的一个关键步骤。 通过抑制这种酶,DUN41875 减少了单不饱和脂肪酸的产生,这会对细胞过程和代谢途径产生各种影响 .
相似化合物的比较
类似化合物
SCD1 抑制剂-4: 另一种有效的硬脂酰辅酶 A 去饱和酶 1 抑制剂,用于类似的研究应用.
MF438: 一种对硬脂酰辅酶 A 去饱和酶 1 具有类似抑制作用的化合物.
独特性
DUN41875 的独特之处在于其特定的分子结构,这使得它能够以高效力和选择性抑制硬脂酰辅酶 A 去饱和酶 1。 这使其成为研究该酶在各种生物过程和疾病中的作用的宝贵工具 .
生物活性
Stearoyl-CoA desaturase 1 (SCD1) is a key enzyme involved in lipid metabolism, specifically in the synthesis of monounsaturated fatty acids (MUFAs). Inhibition of SCD1 has emerged as a promising therapeutic strategy in cancer treatment due to its role in promoting tumor growth and immune evasion. This article focuses on the biological activity of SCD1 inhibitor-4 , detailing its mechanisms, effects on cancer cells, and potential clinical applications.
SCD1 inhibitors, including this compound, primarily function by disrupting lipid metabolism within cancer cells. The following mechanisms have been identified:
- Induction of Endoplasmic Reticulum (ER) Stress : SCD1 inhibition leads to the accumulation of saturated fatty acids, such as palmitic acid, which triggers ER stress and subsequent apoptosis in sensitive cancer cells . This effect is particularly pronounced in cells that cannot metabolize these fatty acids efficiently.
- Alteration of Tumor Microenvironment : Inhibition of SCD1 enhances the production of chemokines like CCL4, which recruits dendritic cells (DCs) into tumors. This recruitment promotes the activation and accumulation of CD8+ T cells, enhancing antitumor immune responses .
- Synergistic Effects with Immunotherapy : Studies indicate that SCD1 inhibitors can enhance the effectiveness of immune checkpoint inhibitors, such as anti-PD-1 antibodies. This synergy arises from SCD1's role in creating an immunosuppressive environment within tumors .
Case Studies and Experimental Data
Several studies have demonstrated the efficacy of this compound and its analogs in preclinical models:
Pharmacodynamics and Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with a bioavailability suitable for oral administration.
- Distribution : Exhibits good tissue penetration, crucial for targeting tumors.
- Metabolism : Primarily metabolized by liver enzymes, minimizing systemic toxicity.
- Excretion : Renal excretion predominates, with minimal accumulation observed.
Clinical Implications
The potential applications for this compound extend beyond oncology:
- Metabolic Disorders : Given its role in lipid metabolism, SCD1 inhibitors may also be beneficial in treating metabolic syndromes characterized by dyslipidemia.
- Combination Therapies : The ability to enhance the efficacy of existing immunotherapies positions SCD1 inhibitors as valuable adjuncts in cancer treatment regimens.
常见问题
Basic Research Questions
Q. What is the molecular mechanism of SCD1 inhibitor-4 in modulating lipid metabolism, and how does this relate to its therapeutic potential in metabolic diseases?
this compound selectively inhibits stearoyl-CoA desaturase-1 (SCD1), an enzyme catalyzing the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). By reducing the desaturation index (SFA:MUFA ratio), it attenuates hepatic triglyceride (TG) accumulation and improves lipid homeostasis in models of diabetes and obesity . Researchers should validate SCD1 inhibition via assays measuring Δ9-desaturase activity or lipidomic profiling of hepatic/adipose tissues to confirm target engagement .
Q. How should researchers design in vivo experiments to evaluate the dose-dependent efficacy of this compound in diabetes models?
In rodent studies, this compound is administered orally at 1–30 mg/kg in high-sucrose or high-fat diet models. Key endpoints include hepatic TG content (reduced by 55–85% at 1–30 mg/kg), plasma lipid profiles, and desaturation indices (e.g., C16:1/C16:0 ratio) . Include control groups fed standard diets to distinguish diet-induced effects from pharmacological outcomes. Monitor adverse effects (e.g., fur loss) at higher doses (≥100 mg/kg) .
Q. What biomarkers are critical for assessing this compound activity in preclinical studies?
Essential biomarkers include:
- Desaturation indices : C16:1/C16:0 and C18:1/C18:0 ratios in plasma or tissue lipids .
- Hepatic TG content : Quantified via enzymatic assays or MRI in models of hepatic steatosis .
- Gene expression : Downregulation of lipogenic genes (e.g., Accα, Dgat2) and insulin signaling markers (e.g., Pck1, Pfk) in adipocytes .
Advanced Research Questions
Q. How can contradictory data on this compound’s therapeutic efficacy versus adverse effects be reconciled in translational research?
While this compound shows dose-dependent efficacy in reducing hepatic TG (85% reduction at 30 mg/kg), adverse effects like skin toxicity (e.g., fur loss) at higher doses highlight tissue-specific SCD1 roles. Researchers should:
- Compare plasma exposure at the no-observed-adverse-effect level (NOAEL: 100 mg/kg, AUC = 179 μM·h) with therapeutic doses to establish safety margins .
- Use tissue-selective SCD1 inhibitors or combinatorial approaches to mitigate off-target effects .
Q. What lipidomic methodologies are recommended to analyze this compound’s impact on adipocyte lipid composition?
Lipidomics workflows should include:
- LC-MS/MS : To quantify lipid fractions (TAGs, DAGs, FFAs, PLs) and MUFA/SFA ratios in adipocytes .
- Isotope tracing : Using ¹³C-labeled palmitate to track de novo lipogenesis and desaturation activity .
- Gene co-expression networks : Identify clusters of co-regulated genes (e.g., Elovl6, PPARγ) via microarray or RNA-seq to map lipid metabolic pathways perturbed by SCD1 inhibition .
Q. How does this compound influence insulin signaling pathways in metabolic tissues, and what experimental models best capture these effects?
SCD1 inhibition reduces basal insulin signaling in adipocytes by downregulating Pck1, Pfk, and Accα, which impair glucose uptake and lipid synthesis. Use:
- Differentiated 3T3-L1 adipocytes : Treat with this compound (10–30 μM) and assess insulin-stimulated Akt phosphorylation .
- High-fat diet (HFD) murine models : Evaluate glucose tolerance and insulin sensitivity after 4–8 weeks of treatment .
Q. What are the implications of this compound’s species-specific pharmacokinetics for translational research?
Rodent studies show a safety margin of 10–81× between NOAEL (100 mg/kg) and therapeutic doses. However, species differences in SCD1 expression (e.g., liver vs. skin) necessitate:
- Cross-species comparative studies : Validate inhibitor pharmacokinetics in human primary hepatocytes or organoids .
- Toxicogenomics : Assess skin-specific SCD1 inhibition using human epidermal models to predict clinical adverse effects .
Q. Methodological Considerations
- Data Validation : Replicate key findings (e.g., hepatic TG reduction) in ≥2 independent experiments to account for biological variability .
- Statistical Reporting : Use ANOVA with post-hoc tests for dose-response studies and adjust for multiple comparisons in omics datasets .
- Clinical Translation : Compare preclinical data with ongoing clinical trials of SCD1 inhibitors (e.g., Aramchol) to identify gaps in efficacy or safety profiles .
属性
IUPAC Name |
5-methyl-N-(1-methylpyrazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c1-11-15(16(26)22-14-6-7-24(2)23-14)21-10-25(11)9-12-4-3-5-13(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTKICDSXNUMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NN(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。